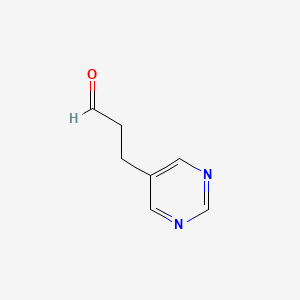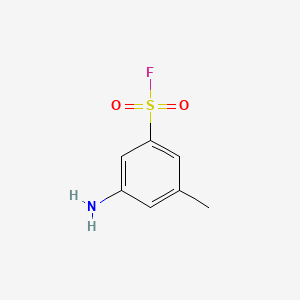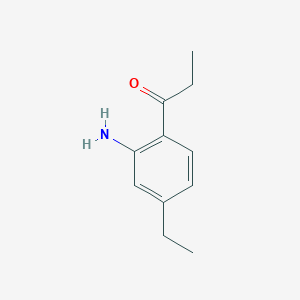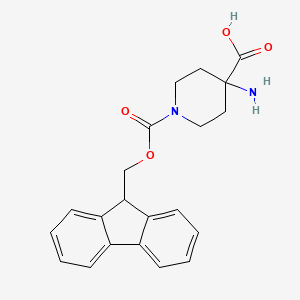![molecular formula C14H15ClN2O2S B13630031 3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro-substituted quinazoline ring attached to a propanoic acid moiety via a thioether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate.
Introduction of the Chloro and Isopropyl Groups: The chloro and isopropyl groups are introduced through electrophilic substitution reactions on the quinazoline ring.
Thioether Formation: The thioether linkage is formed by reacting the chloro-substituted quinazoline with a thiol compound under appropriate conditions.
Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid moiety to the thioether-linked quinazoline.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted reactions and phase-transfer catalysis can be employed to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline and tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds such as 4(3H)-quinazolinone and 2,3-disubstituted-4(3H)-quinazolinones.
Thioether-Linked Compounds: Compounds with similar thioether linkages, such as thioether-linked indoles.
Uniqueness
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid is unique due to its specific substitution pattern and the presence of both a chloro and isopropyl group on the quinazoline ring.
Eigenschaften
Molekularformel |
C14H15ClN2O2S |
|---|---|
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
3-(6-chloro-2-propan-2-ylquinazolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8(2)13-16-11-4-3-9(15)7-10(11)14(17-13)20-6-5-12(18)19/h3-4,7-8H,5-6H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
DIHJEDYGRHRZPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


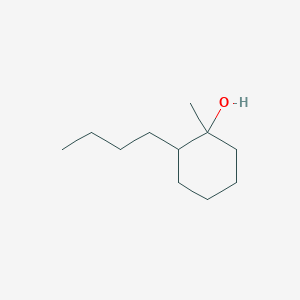

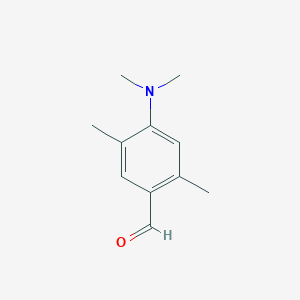
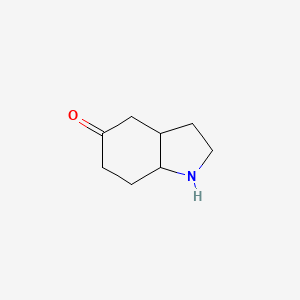
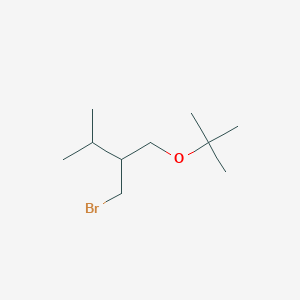

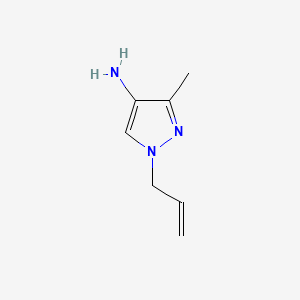
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)
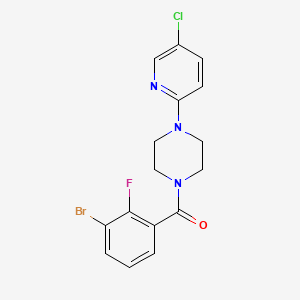
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
